3-methylisoxazolo[4,5-c]pyridin-4(5H)-one
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Overview
Description
3-methylisoxazolo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused isoxazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylisoxazole with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-methylisoxazolo[4,5-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 4-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
3-methylisoxazolo[4,5-c]pyridin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act on the gamma-aminobutyric acid (GABA) receptor system, modulating its activity and leading to various physiological effects . The compound’s unique structure allows it to fit into the active sites of these targets, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features, used in various chemical and biological studies.
Uniqueness
3-methylisoxazolo[4,5-c]pyridin-4(5H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of immunology, analgesia, and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique isoxazole ring fused with a pyridine structure, which contributes to its biological properties. Its molecular formula is C₇H₆N₂O₂, and it is characterized by the presence of a methyl group at the 3-position of the isoxazole ring.
1. Immunomodulatory Effects
Research has highlighted the immunoregulatory properties of various isoxazole derivatives, including this compound. These compounds have been shown to modulate immune responses effectively:
- Stimulation of Immune Cells : Studies indicate that derivatives can enhance the proliferation of CD4+ T cells and promote antibody production in immunocompromised models .
- Cytokine Production : The compound has been linked to increased production of pro-inflammatory cytokines such as IL-6 and TNF-α in human blood cultures .
2. Analgesic Activity
The analgesic potential of isoxazole derivatives has been evaluated through various animal models:
- Pain Models : In acetic acid-induced writhing tests and formalin tests, compounds derived from pyridine-4-one exhibited significant analgesic effects. For example, one study reported that certain derivatives showed potent analgesic activity comparable to standard analgesics like morphine .
- Dosage Efficacy : Among tested compounds, some demonstrated effective analgesia at low doses (2.5–10 mg/kg), indicating a promising therapeutic window for pain management .
3. Antimicrobial Activity
Isoxazole derivatives have also been explored for their antibacterial properties:
- Broad-Spectrum Activity : Compounds have shown effectiveness against various bacterial strains, enhancing the library of isoxazole derivatives with broad biological activity .
- Mechanism of Action : While specific mechanisms remain under investigation, the structural characteristics of these compounds suggest potential interactions with bacterial cell walls or metabolic pathways.
Case Studies
Several studies have documented the biological activities of this compound and its derivatives:
Research Findings
Recent research has focused on synthesizing new derivatives to enhance biological efficacy:
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the isoxazole ring can significantly alter biological activity. For instance, substituents at the 5-position have been linked to improved immune modulation .
- Quantum-Chemical Calculations : Some studies utilized computational methods to predict biological activity based on molecular structure, providing insights into how electronic properties influence efficacy .
Properties
IUPAC Name |
3-methyl-5H-[1,2]oxazolo[4,5-c]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-6-5(11-9-4)2-3-8-7(6)10/h2-3H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQZCNAUFZBCBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.